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Compound of Interest

Compound Name: Isopropyl methanesulfonate

Cat. No.: B049304 Get Quote

Standard Operating Procedure: Isopropyl
Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling,

synthesis, and use of Isopropyl Methanesulfonate (IPMS) in a research and drug

development setting. IPMS is a potent, direct-acting SN1 alkylating agent and a suspected

carcinogen, necessitating strict adherence to safety procedures.

Chemical and Physical Properties
Isopropyl Methanesulfonate (CAS No: 926-06-7) is a clear, colorless liquid.[1] Its key

chemical and physical properties are summarized in the table below for easy reference.
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Property Value Reference

CAS Number 926-06-7 [2][3]

Molecular Formula C4H10O3S [1][2]

Molecular Weight 138.19 g/mol [1][3]

Density 1.1351 g/mL at 25 °C [3]

Boiling Point 220.0 ± 9.0 °C at 760 mmHg [2]

Melting Point 7 °C (lit.) [2][4]

Flash Point 104 °C (219.2 °F) [3][5]

Refractive Index n20/D 1.419 [3]

Synonyms

Isopropyl Mesylate,

Methanesulfonic Acid Isopropyl

Ester

[6][7][8]

Safety and Handling
Emergency Overview: Isopropyl Methanesulfonate is corrosive and causes severe skin burns

and eye damage.[2][9] It is harmful if swallowed and is suspected of causing genetic defects

and cancer.[3][6][9]

Personal Protective Equipment (PPE)
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face

protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[2][5]

Clothing: Wear appropriate protective clothing to minimize contact with skin.[2]

Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR

1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed

whenever workplace conditions warrant respirator use.[2][5]
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Handling and Storage
Handling: Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Use

with adequate ventilation in a chemical fume hood.[2][5][10]

Storage: Store in a cool, dry place. Keep the container tightly closed when not in use. Store

in a corrosives area and keep refrigerated below 4°C (39°F).[2][5]

First Aid Measures
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while

removing contaminated clothing and shoes. Get medical aid immediately.[2]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids. Get medical aid immediately.

Ingestion: If swallowed, do NOT induce vomiting unless directed to do so by medical

personnel. Never give anything by mouth to an unconscious person. Get medical aid

immediately.[2][5]

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give

artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[2][5]

Experimental Protocols
Synthesis of Isopropyl Methanesulfonate
This protocol describes the synthesis of Isopropyl Methanesulfonate from isopropyl alcohol

and methanesulfonyl chloride.[11][12]

Materials:

Isopropyl alcohol

Methanesulfonyl chloride

Triethylamine

Xylene
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2% (w/v) Aqueous sodium bicarbonate solution

Nitrogen gas

Reaction vessel equipped with a stirrer, dropping funnel, and thermometer

Procedure:

Purge the reaction vessel with nitrogen gas.

Charge the vessel with 1 part by mass of isopropyl alcohol and 2.5 parts by mass of xylene.

Add methanesulfonyl chloride in a 1:1 molar ratio relative to the isopropyl alcohol.

Cool the mixture to 10-15°C.

Add triethylamine dropwise in a 0.99 molar ratio relative to the isopropyl alcohol, while

maintaining the temperature at 10-15°C.

Allow the mixture to react for 2 hours at 10-15°C to form a crude solution of isopropyl
methanesulfonate.

Add 5 parts by mass of 2% aqueous sodium bicarbonate solution per 1 part by mass of the

initial isopropyl alcohol.

Stir the mixture for 30 minutes at 10-15°C, then allow the layers to separate. The pH of the

aqueous layer should be between 6.5 and 7.8.[12]

Separate and remove the aqueous layer.

To the remaining organic layer, add 2 parts by mass of water per 1 part by mass of the initial

isopropyl alcohol.

Stir for 30 minutes at 10-15°C, then allow the layers to separate and remove the aqueous

layer.

The resulting organic layer is a solution of isopropyl methanesulfonate in xylene.
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To obtain a more concentrated solution, xylene can be removed by vacuum distillation at a

pressure of 3 kPa and a temperature below 50°C. This can yield a 50% mass solution of

isopropyl methanesulfonate.[11][12]

Expected Yield: Approximately 82%.[11][12]

Reaction Setup
Reaction Workup and Purification

Reaction Vessel
(Nitrogen Purged)

Isopropyl Alcohol
+

Xylene
+

Methanesulfonyl Chloride

Charge
Cool to 10-15°C Add Triethylamine

(dropwise)
React for 2 hours

at 10-15°C Wash with 2% NaHCO3 soln. Separate Aqueous Layer Wash with Water Separate Aqueous Layer Vacuum Distillation
(<50°C, 3 kPa) 50% IPMS in Xylene

Click to download full resolution via product page

Workflow for the synthesis of Isopropyl Methanesulfonate.

In Vitro DNA Alkylation Assay
This protocol outlines a general procedure for studying the reaction of Isopropyl
Methanesulfonate with DNA in vitro.[13]

Materials:

Isopropyl Methanesulfonate (IPMS)

Calf Thymus DNA

Reaction Buffer (e.g., pH 6.5-7.5 phosphate buffer)

HPLC system for adduct analysis

Mass spectrometer for adduct characterization

Procedure:

Prepare a solution of calf thymus DNA in the reaction buffer.
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Add IPMS to the DNA solution. The final concentration of IPMS should be determined based

on the experimental goals.

Incubate the reaction mixture at 37°C for a defined period (e.g., 3 hours).[13]

After incubation, stop the reaction (e.g., by ethanol precipitation of the DNA).

Hydrolyze the DNA to release the adducted nucleobases.

Analyze the resulting mixture by HPLC to separate the different DNA adducts.

Characterize the adducts using UV and mass spectrometry.[13]

Expected DNA Adducts: Based on previous studies, the following isopropyl (IP) adducts can be

expected: 7-IP-Guanine, O6-IP-Guanine, O2-IP-Cytosine, O2-IP-Thymidine, 3-IP-Thymidine,

and O4-IP-Thymidine.[13]

In Vivo Mutagenicity Study (Pig-a Assay)
This protocol is a summary of an in vivo study to evaluate the mutagenicity of Isopropyl
Methanesulfonate in rats using the Pig-a mutation assay.[14][15]

Animal Model:

Mature male Wistar Han rats.[14][15]

Dosing Regimens:

Acute Study: Single administration of IPMS at doses ranging from 3.5 to 56 mg/kg.[14][15]

Subchronic Study: Daily administration for 28 days at doses ranging from 0.125 to 2

mg/kg/day.[14][15]

Endpoint Measurement:

The in vivo Pig-a mutation assay is used to identify mutant phenotype reticulocytes (Ret) and

red blood cells (RBC).[14][15]
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Blood samples are collected at various time points after the last dose to measure the

frequency of mutant cells.

Key Findings from a Representative Study:

The maximum mutant response was observed approximately 15 and 28 days after the last

dose in the mutant Ret and RBC populations, respectively, in the acute study.[14][15]

In the subchronic study, the maximum response was observed on Day 29 and 56 in the

mutant Ret and RBC populations, respectively.[14][15]

A No Observed Effect Level (NOEL) of 0.25 mg/kg/day was determined.[14][15]

Application Notes: Mechanism of Action and
Cellular Response
Isopropyl Methanesulfonate is a monofunctional alkylating agent that exerts its genotoxic

effects by covalently attaching an isopropyl group to DNA bases.[7][13] This alkylation can

occur at several positions on the DNA bases, with a notable propensity for reaction at exocyclic

oxygen atoms.[13]

DNA Adduct Formation
IPMS reacts with DNA to form various adducts, including:

Guanine Adducts: 7-isopropyl-guanine and O6-isopropyl-guanine.[13]

Cytosine Adducts: O2-isopropyl-cytosine.[13]

Thymidine Adducts: O2-isopropyl-thymidine, 3-isopropyl-thymidine, and O4-isopropyl-

thymidine.[13]

The formation of O6-isopropyl-guanine is particularly mutagenic as it can mispair with thymine

during DNA replication, leading to G:C to A:T transition mutations.[16]

DNA Damage Response Pathways
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Cells have evolved several pathways to repair DNA alkylation damage. The primary pathways

involved in repairing damage from agents like IPMS are:

Direct Reversal: The O6-methylguanine-DNA methyltransferase (MGMT) enzyme directly

removes the alkyl group from the O6 position of guanine in a "suicide" mechanism, restoring

the correct base.[1][2][6]

Base Excision Repair (BER): This pathway is primarily responsible for repairing N-alkylated

purines, such as N7-methylguanine and N3-methyladenine. A DNA glycosylase recognizes

and removes the damaged base, followed by the action of other enzymes to replace it with

the correct one.[1][17][18]

Mismatch Repair (MMR): The MMR system can recognize the O6-alkylguanine:thymine

mismatch that occurs during replication. However, instead of correcting the lesion, futile

cycles of repair can lead to the formation of double-strand breaks, which can trigger

apoptosis.[10][11][19]
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Cellular response to DNA damage by Isopropyl Methanesulfonate.
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Analytical Methods
The detection and quantification of Isopropyl Methanesulfonate, particularly as a potential

genotoxic impurity in pharmaceutical products, is critical. Several analytical methods have been

developed for this purpose.

Analytical Method Matrix
Limit of Detection
(LOD)

Reference

Capillary Gas

Chromatography with

Flame Ionization

Detection

Pharmaceutical

Preparation
1 µg/g [1]

Gas Chromatography

with Mass Selective

Detection (SIM mode)

Pharmaceutical

Preparation
5 ppm [1]

In situ Derivatization

and Headspace GC-

MS

Pharmaceutical

Preparation
0.07 ng/mg [1]

HPLC with Diode

Array Detection (for

Isopropyl p-

toluenesulfonate, a

related compound)

Isopropyl Esters 0.96 µg/g [16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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